1,3-Bis(4-nitrophenyl)urea 1,3-Bis(4-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 587-90-6
VCID: VC20812027
InChI: InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
SMILES: C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H10N4O5
Molecular Weight: 302.24 g/mol

1,3-Bis(4-nitrophenyl)urea

CAS No.: 587-90-6

Cat. No.: VC20812027

Molecular Formula: C13H10N4O5

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-nitrophenyl)urea - 587-90-6

Specification

CAS No. 587-90-6
Molecular Formula C13H10N4O5
Molecular Weight 302.24 g/mol
IUPAC Name 1,3-bis(4-nitrophenyl)urea
Standard InChI InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
Standard InChI Key JEZZOKXIXNSKQD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

1,3-Bis(4-nitrophenyl)urea possesses a molecular formula of C13H10N4O5 and a molecular weight of 302.24 g/mol . Its structure features two nitrophenyl groups linked by a urea bridge, with the nitro groups positioned at the para position of each phenyl ring. This structural arrangement contributes to its specific chemical reactivity and binding capabilities, particularly in forming complexes with various anions.

Identification Parameters

The compound is officially recognized through several identification systems that facilitate its tracking in scientific literature and commercial contexts.

IdentifierValue
CAS Number587-90-6
Molecular FormulaC13H10N4O5
Molecular Weight302.24 g/mol
MDL NumberMFCD00024602
FDA UNII9IDD210E75
EPA Substance Registry SystemUrea, N,N'-bis(4-nitrophenyl)- (587-90-6)

Synonyms and Alternative Names

The compound is known by multiple names in scientific and commercial contexts:

  • 4',4''-Dinitrocarbanilide

  • Nicarbazin Impurity 1

  • N,N'-Di(4-nitrophenyl)urea

  • N,N'-Bis(p-nitrophenyl)urea

  • N,N'-Bis-(4-nitrophenyl)urea

  • Urea, N,N'-bis(4-nitrophenyl)-

  • BNPH DNC

Physical and Chemical Properties

1,3-Bis(4-nitrophenyl)urea possesses distinct physical and chemical properties that influence its behavior in various applications and experimental settings.

Physical Characteristics

The compound presents as a yellow solid with specific physical parameters that are important for its handling and application in research and industry .

PropertyValue
Physical StateSolid
ColorYellow
Melting Point>300°C (literature)
Boiling Point443.29°C (estimated)
Density1.3627 g/cm³ (estimated)
Refractive Index1.6120 (estimated)
pKa12.44±0.70 (Predicted)

Solubility Profile

Understanding the solubility characteristics of 1,3-Bis(4-nitrophenyl)urea is crucial for its application in various experimental and industrial contexts:

  • Slightly soluble in Dimethylformamide (DMF)

  • Slightly soluble in Dimethyl sulfoxide (DMSO) when heated

  • Limited solubility in common organic solvents without heating

Synthesis and Purification Methods

Various approaches have been developed for the synthesis and purification of 1,3-Bis(4-nitrophenyl)urea, enabling researchers to obtain the compound in suitable purity for different applications.

Synthesis Approaches

The synthesis of 1,3-Bis(4-nitrophenyl)urea has been documented in scientific literature, typically involving reactions of p-nitroaniline with specific reagents.

Purification Techniques

Multiple purification methods have been established for 1,3-Bis(4-nitrophenyl)urea:

  • Crystallization from ethanol (resulting in melting point of approximately 364°C with long heating)

  • Crystallization from ethanol/acetone mixture (melting point range of 301-303°C, 300-304°C dec, or 318-319°C)

  • Crystallization from acetone (melting point of approximately 289°C with decomposition)

  • Sublimation in vacuum conditions

These purification techniques enable researchers to obtain the compound in varying degrees of purity suitable for different analytical and experimental purposes.

Applications and Uses

1,3-Bis(4-nitrophenyl)urea has found significant applications in agricultural and pharmaceutical contexts, with its unique properties enabling specific functions.

Agricultural Applications

The most notable application of 1,3-Bis(4-nitrophenyl)urea is as the active component of the antifertility agent nicarbazin, which is used in poultry management. This application has particular relevance in controlling reproduction in:

  • Chickens

  • Ducks

  • Geese

The compound's ability to influence reproductive processes in these birds makes it valuable in population management programs and breeding control strategies.

Research Applications

Beyond its primary agricultural use, 1,3-Bis(4-nitrophenyl)urea serves important functions in research contexts:

  • As a reference standard in analytical chemistry

  • In the development of certain pharmaceutical formulations

  • As a model compound for studying urea-based derivatives

Related Compounds and Derivatives

Several compounds share structural similarities or functional relationships with 1,3-Bis(4-nitrophenyl)urea, providing context for understanding its place within organic chemistry.

Labeled Analogues

1,3-Bis(4-nitrophenyl)urea-[d8] is a deuterated analogue primarily used as an analytical standard. This compound is particularly identified as an impurity of Nicarbazin, sharing the same chemical structure as 1,3-Bis(4-nitrophenyl)urea but containing eight deuterium atoms replacing hydrogen atoms . Such labeled analogues are valuable in mass spectrometry and other analytical techniques where isotopic labeling can help track the compound or differentiate it from the non-labeled version.

Structural Analogues

Bis(4-nitrophenyl) carbonate represents a related compound with structural similarities to 1,3-Bis(4-nitrophenyl)urea, though it contains a carbonate linkage between the two 4-nitrophenyl groups rather than a urea bridge . This structural difference results in distinct chemical properties and applications.

Functional Derivatives

1,3-Diethyl-1,3-bis(4-nitrophenyl)urea represents a derivative with ethyl groups attached to the nitrogen atoms of the urea moiety . This modification alters its physical and chemical properties, potentially offering different applications or efficacies in certain contexts.

Biological Activity

Research indicates that 1,3-Bis(4-nitrophenyl)urea exhibits notable biological activities beyond its known agricultural applications.

Antioxidant Properties

Studies have suggested that the structure of 1,3-Bis(4-nitrophenyl)urea allows it to act as a free radical scavenger, which could have implications in preventing oxidative stress-related diseases. This potential antioxidant activity opens avenues for research into therapeutic applications beyond its established uses.

Mechanism of Action

The biological effects of 1,3-Bis(4-nitrophenyl)urea in poultry fertility control are believed to involve specific biochemical interactions that disrupt reproductive processes. Research continues to elucidate the precise mechanisms by which the compound exerts its biological effects, particularly in avian reproductive systems.

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